

Application Notes and Protocols: Utilizing Sirtratumab Vedotin in CHP-212 Neuroblastoma Cell Culture

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sirtratumab

Cat. No.: B15599610

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of **Sirtratumab** vedotin, an antibody-drug conjugate (ADC), in studies involving the CHP-212 human neuroblastoma cell line. Detailed protocols for cell culture, assessment of target expression, and evaluation of ADC cytotoxicity are included to facilitate reproducible experimental design and execution.

Introduction

Neuroblastoma is a pediatric cancer originating from neural crest cells, and high-risk forms of the disease have poor prognoses, necessitating the development of novel targeted therapies. [1] One promising strategy is the use of antibody-drug conjugates (ADCs), which leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[2][3]

Sirtratumab vedotin (ASG-15ME) is an ADC composed of a human monoclonal antibody, **Sirtratumab**, targeted against the SLIT and NTRK-like family member 6 (SLITRK6) protein.[4] [5] This antibody is conjugated to the microtubule-disrupting agent monomethyl auristatin E (MMAE) via a protease-cleavable linker.[4] SLITRK6 is a transmembrane protein with expression observed in various cancers, including neuroblastoma, while having limited expression in normal tissues, making it an attractive target for ADC therapy.[6][7][8] The CHP-

212 cell line, derived from a human neuroblastoma, has been identified as a suitable model for preclinical evaluation of **Sirtratumab** vedotin.[4][9]

Mechanism of Action

The therapeutic action of **Sirtratumab** vedotin is initiated by the binding of the **Sirtratumab** antibody to the SLITRK6 protein on the surface of CHP-212 cells.[5] Following binding, the ADC-SLITRK6 complex is internalized by the cell.[4][5] Once inside the cell, the linker is cleaved, releasing the cytotoxic MMAE payload.[5] MMAE then binds to tubulin, inhibiting its polymerization and disrupting the microtubule network.[5] This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[5]



[Click to download full resolution via product page](#)

Mechanism of action of **Sirtratumab** vedotin in CHP-212 cells.

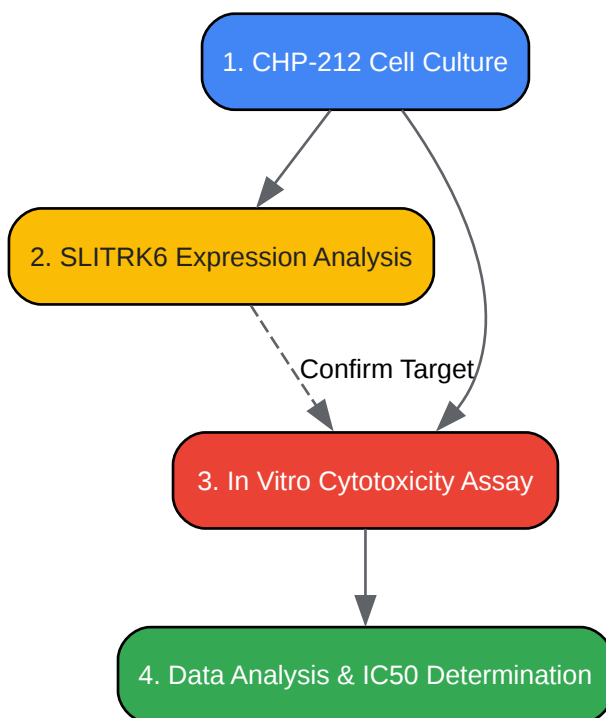
Quantitative Data

Sirtratumab vedotin has demonstrated potent cytotoxic activity against the CHP-212 neuroblastoma cell line. The half-maximal inhibitory concentration (IC50) value from in vitro cell viability assays is summarized below.

Cell Line	Compound	IC50 (nM)	Assay Duration (hours)	Citation
CHP-212	Sirtratumab vedotin	0.99	120	[4]

Experimental Protocols

The following protocols provide a framework for conducting experiments with **Sirtratumab** vedotin and the CHP-212 cell line.



[Click to download full resolution via product page](#)

General experimental workflow for evaluating **Sirtratumab** vedotin.

Protocol 1: CHP-212 Cell Culture

This protocol describes the standard procedure for the culture and maintenance of the CHP-212 neuroblastoma cell line.

Materials:

- CHP-212 cell line (e.g., ATCC CRL-2273)
- Complete Growth Medium: 1:1 mixture of Eagle's Minimum Essential Medium (EMEM) and F12 Medium, supplemented with 10% Fetal Bovine Serum (FBS)
- 0.25% (w/v) Trypsin-0.53 mM EDTA solution
- Phosphate-Buffered Saline (PBS), sterile

- T-75 cell culture flasks
- Incubator, 37°C, 5% CO₂

Procedure:

- Thawing Cells:
 - Rapidly thaw the cryovial of CHP-212 cells in a 37°C water bath.
 - Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
 - Centrifuge at approximately 125 x g for 5-10 minutes.
 - Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium.
 - Transfer the cell suspension to a T-75 flask.
 - Incubate at 37°C with 5% CO₂. Change the medium the following day and every 2-3 days thereafter.
- Subculturing:
 - When cells reach 80-90% confluency, aspirate the culture medium.
 - Briefly rinse the cell layer with sterile PBS to remove any remaining serum.
 - Add 2.0 to 3.0 mL of Trypsin-EDTA solution to the flask and observe under a microscope until the cells detach (typically 5-15 minutes).
 - Add 7-8 mL of complete growth medium to neutralize the trypsin.
 - Gently pipette the cell suspension to create a single-cell suspension.
 - Transfer an appropriate aliquot of the cell suspension to new culture vessels. A split ratio of 1:4 to 1:8 is recommended.

- Incubate cultures at 37°C with 5% CO₂.

Protocol 2: Analysis of SLITRK6 Expression by Western Blot

This protocol details a method to confirm the expression of the target protein, SLITRK6, in CHP-212 cells.

Materials:

- CHP-212 cell lysate
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibody: anti-SLITRK6 antibody
- Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)
- HRP-conjugated secondary antibody
- ECL detection reagent
- Chemiluminescence imaging system

Procedure:

- Cell Lysis:
 - Culture CHP-212 cells to 70-80% confluency in a 6-well plate or 10 cm dish.
 - Wash cells with ice-cold PBS.

- Lyse cells with ice-cold lysis buffer.
- Scrape and collect the lysate, then centrifuge at 14,000 x g for 15 minutes at 4°C.
- Determine the protein concentration of the supernatant using a BCA assay.
- Western Blotting:
 - Denature 20-40 µg of protein per sample.
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the anti-SLITRK6 primary antibody overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
 - Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
 - Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.

Protocol 3: In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This protocol is for determining the cytotoxic effects of **Sirtratumab** vedotin on CHP-212 cells and calculating the IC₅₀ value.

Materials:

- CHP-212 cells
- **Sirtratumab** vedotin

- 96-well cell culture plates
- Complete Growth Medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader

Procedure:

- Cell Seeding:
 - Harvest CHP-212 cells and resuspend in complete growth medium to a concentration of 5×10^4 cells/mL.
 - Seed 100 μ L of the cell suspension (5,000 cells) into each well of a 96-well plate.
 - Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
- Drug Treatment:
 - Prepare a serial dilution of **Sirtratumab** vedotin in complete growth medium at 2X the final desired concentrations.
 - Remove the medium from the wells and add 100 μ L of the drug dilutions. Include vehicle control (medium with the highest concentration of the drug's solvent, e.g., DMSO) and untreated control wells.
 - Incubate for 120 hours (5 days) at 37°C with 5% CO₂.[\[4\]](#)
- MTT Assay:
 - Add 10 μ L of MTT solution to each well.
 - Incubate for 4 hours at 37°C.

- Aspirate the medium containing MTT.
- Add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Shake the plate gently for 15 minutes.
- Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the untreated control.
 - Plot the percentage of cell viability against the logarithm of the drug concentration.
 - Use a non-linear regression analysis to determine the IC50 value.

Conclusion

Sirtratumab vedotin presents a promising therapeutic agent for neuroblastoma subtypes that express SLITRK6. The CHP-212 cell line serves as a valuable in vitro model for investigating the efficacy and mechanism of action of this ADC. The protocols outlined in these application notes provide a standardized approach for the culture of CHP-212 cells and the evaluation of **Sirtratumab** vedotin's activity, which will aid researchers in the advancement of targeted therapies for neuroblastoma.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ccr.cancer.gov [ccr.cancer.gov]
- 2. Antibody conjugates in neuroblastoma: a step forward in precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antibody conjugates in neuroblastoma: a step forward in precision medicine [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]
- 5. Facebook [cancer.gov]
- 6. Expression of SLITRK6 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 7. Human SLITRK family genes: genomic organization and expression profiling in normal brain and brain tumor tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of SLITRK6 as a Novel Biomarker in hepatocellular carcinoma by comprehensive bioinformatic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellosaurus cell line CHP-212 (CVCL_1125) [cellosaurus.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Utilizing Sirtratumab Vedotin in CHP-212 Neuroblastoma Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15599610#using-sirtratumab-in-chp-212-neuroblastoma-cell-culture]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com